molecular formula C11H22N2O3S B2966773 Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate CAS No. 2445791-65-9

Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate

Cat. No.: B2966773
CAS No.: 2445791-65-9
M. Wt: 262.37
InChI Key: BMNNGEZEYSNRMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclobutyl ring containing a methylsulfonimidoyl group.

Scientific Research Applications

Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate typically involves multiple steps, starting with the preparation of the cyclobutyl ring and subsequent functionalization. Key steps may include:

  • Formation of the cyclobutyl ring through cyclization reactions.

  • Introduction of the methylsulfonimidoyl group via sulfonimidation reactions.

  • Attachment of the tert-butyl group through carbamation reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate can undergo various chemical reactions, including:

  • Oxidation: Conversion of functional groups to more oxidized forms.

  • Reduction: Reduction of functional groups to more reduced forms.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) compounds.

  • Reduction reactions may involve hydrogen gas or metal hydrides.

  • Substitution reactions may employ nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Mechanism of Action

The mechanism by which Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes and lead to desired therapeutic outcomes.

Comparison with Similar Compounds

Tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate can be compared with other similar compounds, such as:

  • Tert-butyl N-[[3-(methylsulfonamido)cyclobutyl]methyl]carbamate: Similar structure but with a different functional group.

  • Tert-butyl N-[[3-(methylsulfonyl)cyclobutyl]methyl]carbamate: Different sulfonamide group.

  • Tert-butyl N-[[3-(methylsulfanyl)cyclobutyl]methyl]carbamate: Different sulfur-containing group.

These compounds share structural similarities but exhibit unique properties and applications due to variations in their functional groups.

Properties

IUPAC Name

tert-butyl N-[[3-(methylsulfonimidoyl)cyclobutyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3S/c1-11(2,3)16-10(14)13-7-8-5-9(6-8)17(4,12)15/h8-9,12H,5-7H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNNGEZEYSNRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(C1)S(=N)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.